

Diethyl pyridine-3,4-dicarboxylate structural formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diethyl pyridine-3,4-dicarboxylate**

Cat. No.: **B155637**

[Get Quote](#)

An In-Depth Technical Guide to Diethyl Pyridine-3,4-Dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **diethyl pyridine-3,4-dicarboxylate** (also known as cinchomeronic ester), a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of novel materials and as a scaffold for potential therapeutic agents. This document details its chemical structure, physical properties, experimental protocols for its synthesis and derivatization, and its applications in materials science and drug discovery.

Chemical Structure and Identification

Diethyl pyridine-3,4-dicarboxylate is a pyridine ring substituted with two ethyl ester groups at the 3 and 4 positions.

Structural Formula:

Caption: 2D structure of **diethyl pyridine-3,4-dicarboxylate**.

Chemical Identifiers:

- IUPAC Name: **diethyl pyridine-3,4-dicarboxylate**

- Synonyms: Cinchomeronic ester, Diethyl 3,4-pyridinedicarboxylate, Pyridine-3,4-dicarboxylic acid diethyl ester[1][2][3][4]
- CAS Number: 1678-52-0[2]
- Molecular Formula: C₁₁H₁₃NO₄[2]
- Molecular Weight: 223.23 g/mol [3]
- SMILES: CCOC(=O)c1ccncc1C(=O)OCC[1]
- InChI Key: SIOSRDUNOOIMCE-UHFFFAOYSA-N[2]

Physicochemical Properties

The quantitative physicochemical properties of **diethyl pyridine-3,4-dicarboxylate** are summarized below. These properties are essential for designing experimental conditions, predicting solubility, and understanding its behavior in various systems.

Property	Value	Unit	Source(s)
Physical State	Liquid	-	[3]
Appearance	Clear colorless to yellow	-	[5]
Density	1.145 (@ 25 °C)	g/mL	[3]
Boiling Point	172 (@ 21 mmHg)	°C	[3]
Flash Point	113 (closed cup)	°C	[3]
Refractive Index (n _{20/D})	1.496	-	[3]
Water Solubility (log ₁₀ WS)	-2.56	mol/L (calculated)	[1]
Octanol/Water Partition Coefficient (logP)	1.435	- (calculated)	[1]
McGowan's Characteristic Volume (McVol)	166.950	ml/mol (calculated)	[1]

Experimental Protocols

While specific literature detailing the synthesis of **diethyl pyridine-3,4-dicarboxylate** is not readily available, a standard and reliable method is the Fischer esterification of the parent dicarboxylic acid. The following protocol is a representative procedure based on the synthesis of its isomers and is applicable for this compound.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of **diethyl pyridine-3,4-dicarboxylate** from pyridine-3,4-dicarboxylic acid (cinchomeronic acid).

Materials:

- Pyridine-3,4-dicarboxylic acid
- Absolute ethanol (EtOH)
- Concentrated sulfuric acid (H₂SO₄)
- Benzene or Toluene
- Sodium bicarbonate (NaHCO₃)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, suspend pyridine-3,4-dicarboxylic acid (1 equivalent) in absolute ethanol (3-5 volumes).
- Acid Catalysis: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by TLC or LC-MS and can take several hours (e.g., 16 hours) to reach completion. To drive the equilibrium, a Dean-Stark trap can be used with a solvent like toluene to remove the water formed during the reaction.
- Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a larger beaker containing ice-water. Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.
- Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

- **Washing:** Combine the organic layers and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **diethyl pyridine-3,4-dicarboxylate**.
- **Purification:** The crude product can be purified by vacuum distillation or silica gel column chromatography if necessary.

Protocol 2: Hydrolysis to Pyridine-3,4-dicarboxylic Acid

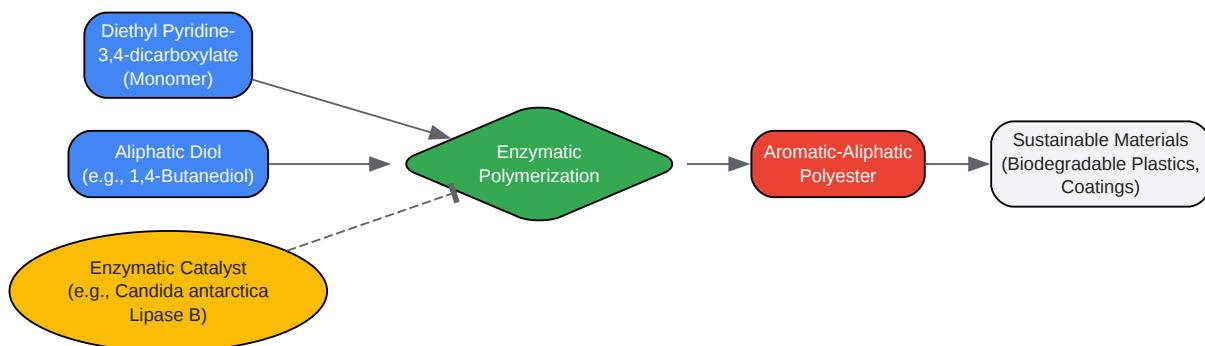
This protocol outlines the basic hydrolysis of the diethyl ester back to its corresponding dicarboxylic acid, a common precursor for further functionalization.

Materials:

- **Diethyl pyridine-3,4-dicarboxylate**
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
- Methanol (MeOH) or Tetrahydrofuran (THF)
- Water (H_2O)
- Concentrated hydrochloric acid (HCl)
- Stir plate, round-bottom flask, pH paper/meter

Procedure:

- **Reaction Setup:** Dissolve **diethyl pyridine-3,4-dicarboxylate** (1 equivalent) in a mixture of THF/water or MeOH/water.
- **Saponification:** Add an excess of NaOH or LiOH (2.2-3 equivalents) to the solution.
- **Reaction:** Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC, showing consumption of the starting material).

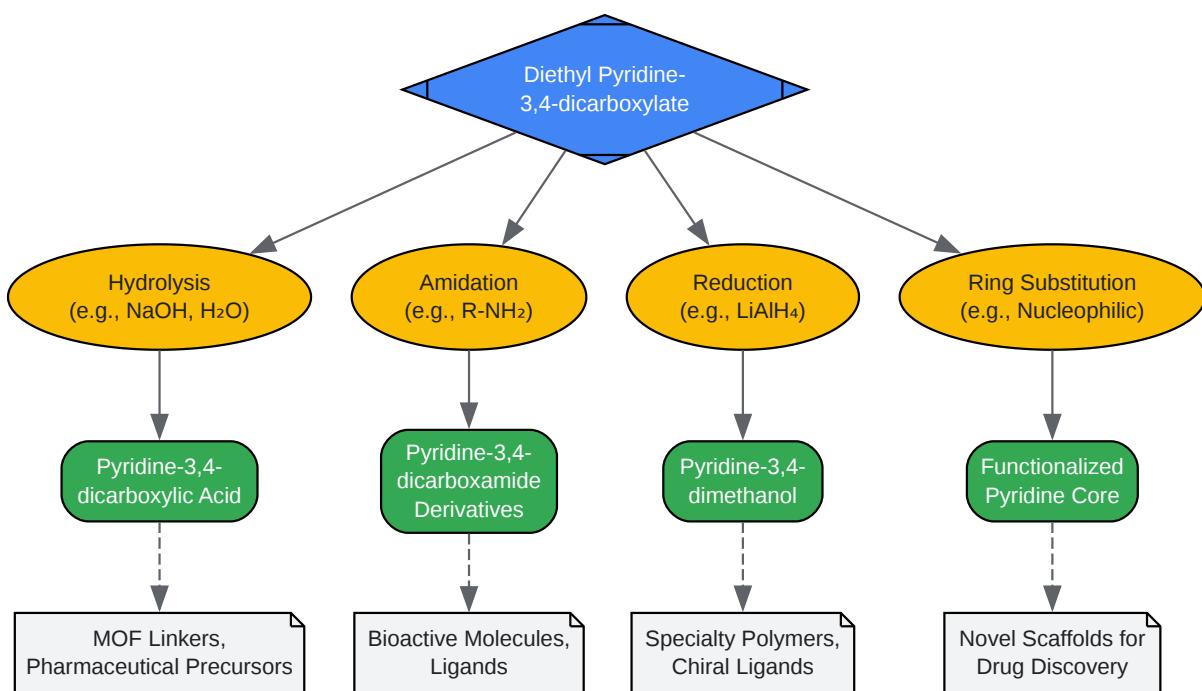

- Workup - Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring to acidify the solution to a pH of ~2-3. The dicarboxylic acid product should precipitate out of the solution.
- Isolation: Collect the solid precipitate by vacuum filtration.
- Washing and Drying: Wash the collected solid with cold water and dry under vacuum to yield pure pyridine-3,4-dicarboxylic acid.

Applications and Synthetic Utility

Diethyl pyridine-3,4-dicarboxylate is a valuable intermediate in both materials science and medicinal chemistry. Its pyridine core and reactive ester groups allow for diverse chemical transformations.

A. Bio-based Polymer Synthesis

The compound is a key monomer for creating sustainable, bio-based aromatic-aliphatic polyesters. This positions it as a renewable alternative to petroleum-derived monomers like diethyl terephthalate. The pyridine nitrogen in the polymer backbone can influence material properties such as rigidity and thermal stability.



[Click to download full resolution via product page](#)

Caption: Workflow for enzymatic synthesis of bio-based polyesters.

B. Intermediate for Drug Discovery and Organic Synthesis

The pyridine dicarboxylate scaffold is a versatile starting point for developing new therapeutic agents and complex organic molecules. The ester groups can be readily converted into other functionalities like acids, amides, and alcohols, providing access to a wide range of derivatives for pharmacological screening or further synthesis.

[Click to download full resolution via product page](#)

Caption: Synthetic utility and derivatization of the core molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl Pyridine-3,4-dicarboxylate|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Diethyl pyridine-3,4-dicarboxylate structural formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155637#diethyl-pyridine-3-4-dicarboxylate-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com